molecular formula C14H19ClN2 B261398 N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Numéro de catalogue B261398
Poids moléculaire: 250.77 g/mol
Clé InChI: YOYUFTAJOSRLKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine, also known as BTZ043, is a novel compound that has been developed as a potential treatment for tuberculosis. This compound belongs to a class of compounds known as benzothiazinones, which have been shown to have potent antimycobacterial activity.

Mécanisme D'action

The exact mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is not fully understood, but it is believed to target the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in mice. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have good penetration into lung tissue, which is important for the treatment of tuberculosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis. However, one limitation is that it is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can be used to monitor the response to treatment with N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine in humans.
Conclusion:
In conclusion, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is a novel compound that has shown promising results as a potential treatment for tuberculosis. Its potent antimycobacterial activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminomethyl-1-azabicyclo[2.2.2]octane. This reaction produces N-(4-chlorobenzenesulfonyl)-N-(3-aminomethyl-1-azabicyclo[2.2.2]oct-3-yl)amine, which is then treated with sodium hydride and 2-chloro-1,3-benzothiazole to yield N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine.

Applications De Recherche Scientifique

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have a synergistic effect when used in combination with other antimycobacterial drugs, such as isoniazid and rifampicin.

Propriétés

Nom du produit

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Formule moléculaire

C14H19ClN2

Poids moléculaire

250.77 g/mol

Nom IUPAC

N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2

Clé InChI

YOYUFTAJOSRLKE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

SMILES canonique

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.